Product packaging for Furoplocamioid C(Cat. No.:)

Furoplocamioid C

Cat. No.: B1248662
M. Wt: 396.93 g/mol
InChI Key: KUMNGEFTSKDDEM-UYDRKTNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furoplocamioid C is a novel polyhalogenated furanoid monoterpene that was isolated from the red alga Plocamium cartilagineum . This marine natural product features a tetrahydrofuran motif and an unusual chlorobromo vinyl functional group, making it a compound of significant interest for research in marine chemical ecology and natural product chemistry . Its structural relationship to pantofuranoids from the Antarctic alga Pantoneura plocamioides provides a valuable model for studying chemodiversity and evolutionary relationships between marine species . Researchers can utilize this compound as a standard in spectroscopic analysis and as a lead compound for investigating the bioactivity of halogenated marine metabolites. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Br2Cl2O2 B1248662 Furoplocamioid C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14Br2Cl2O2

Molecular Weight

396.93 g/mol

IUPAC Name

(2R,3S,5S)-2-[(Z)-2-bromo-1-chloroethenyl]-5-(2-bromo-1-chloropropan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C10H14Br2Cl2O2/c1-9(12,5-13)8-3-7(15)10(2,16-8)6(14)4-11/h4,7-8,15H,3,5H2,1-2H3/b6-4-/t7-,8-,9?,10-/m0/s1

InChI Key

KUMNGEFTSKDDEM-UYDRKTNISA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@H](O1)C(C)(CCl)Br)O)/C(=C/Br)/Cl

Canonical SMILES

CC1(C(CC(O1)C(C)(CCl)Br)O)C(=CBr)Cl

Synonyms

furoplocamioid C

Origin of Product

United States

Isolation and Comprehensive Structural Elucidation of Furoplocamioid C

Discovery and Isolation from Plocamium cartilagineum

Furoplocamioid C was first reported in 2001 as one of three novel tetrahydrofuran (B95107) derivatives isolated from the red alga Plocamium cartilagineum. encyclopedia.pubcore.ac.ukfrontiersin.org This marine alga is known to be a prolific source of halogenated monoterpenes, which are believed to serve as chemical defense mechanisms. unam.edu.na The isolation of this compound, along with its analogues Furoplocamioid A and B, highlighted an unusual chlorobromo vinyl functional group. frontiersin.org The structural similarity of these compounds to pantofuranoids, isolated from the Antarctic alga Pantoneura plocamioides, suggests a potential close biosynthetic relationship between these distinct species. encyclopedia.pubmdpi.com

The initial step in isolating this compound involves the extraction of secondary metabolites from the collected biomass of Plocamium cartilagineum. Standard procedures for natural product extraction from marine algae are employed. This typically begins with the collection of the algal material, which is then air-dried to remove excess water.

The dried biomass is subsequently subjected to exhaustive extraction using organic solvents. A common method involves maceration or percolation with a moderately polar solvent system, such as a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), to efficiently extract a broad range of metabolites. The resulting crude extract contains a complex mixture of compounds from which this compound must be separated.

Purification of this compound from the crude algal extract is a multi-step process reliant on various chromatographic techniques. researchgate.net The crude extract is first partitioned and subjected to preliminary fractionation, often using column chromatography with a stationary phase like silica (B1680970) gel. This initial separation divides the extract into fractions of decreasing polarity.

Fractions containing the compounds of interest are monitored, often by Thin-Layer Chromatography (TLC). frontiersin.org The fractions containing this compound are then combined and subjected to further purification. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final isolation of the pure compound. frontiersin.orgresearchgate.net By using reversed-phase HPLC, researchers can achieve high-resolution separation to yield this compound in a pure form, suitable for structural analysis. researchgate.net

Extraction Methodologies from Marine Algal Biomass

Advanced Spectroscopic and Crystallographic Methods for Structural Determination

The definitive structure of this compound was established through the combined application of several advanced analytical techniques. The determination of its complex structure, featuring multiple stereocenters and an unusual halogenation pattern, required a comprehensive spectroscopic approach. frontiersin.org

TechniqueApplication in Structural Elucidation of this compound
NMR Spectroscopy Determined the carbon skeleton, proton environments, and connectivity. 2D NMR (COSY, HMBC) was essential for establishing the relative stereochemistry.
Mass Spectrometry Confirmed the molecular formula (C₁₀H₁₄Br₂Cl₂O₂) and provided the exact molecular weight through high-resolution analysis. The isotopic pattern revealed the number of bromine and chlorine atoms.
Infrared (IR) Spectroscopy Identified key functional groups, notably the presence of a hydroxyl (-OH) group and the ether (C-O-C) linkage within the tetrahydrofuran ring.

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used for the detailed structural elucidation of this compound. encyclopedia.pub Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were employed to piece together the molecule's intricate framework. mdpi.com

¹H NMR spectra provided information about the chemical environment of the hydrogen atoms, while ¹³C NMR spectra revealed the number and type of carbon atoms. mdpi.com The presence of a 1,2-dihalovinyl system was determined based on the characteristic chemical shifts of the olefinic carbons in the ¹³C NMR spectrum. mdpi.com More advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were used to establish the connectivity between adjacent protons and the long-range correlations between protons and carbons, respectively. This allowed for the unambiguous assembly of the carbon skeleton and the assignment of substituents. The relative stereochemistry of the compound was determined by analyzing NMR spectral data in conjunction with molecular mechanics calculations. frontiersin.org

Mass spectrometry was critical for determining the elemental composition of this compound. encyclopedia.pub High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would have provided a highly accurate mass measurement of the molecular ion. This precise mass is used to calculate the definitive molecular formula, C₁₀H₁₄Br₂Cl₂O₂.

Furthermore, the mass spectrum would display a characteristic isotopic pattern. The presence of two bromine atoms and two chlorine atoms creates a unique cluster of peaks in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). This isotopic signature serves as conclusive evidence for the number of each type of halogen atom in the molecule.

Vibrational Spectroscopy (IR) Applications

Structural Comparison with Related Furoplocamioids (A and B)

This compound was co-isolated with two closely related analogues, Furoplocamioid A and Furoplocamioid B. All three compounds share the same carbon skeleton, featuring a substituted tetrahydrofuran ring. The primary distinction between them lies in the halogenation pattern of the side chain at position C-6. nih.gov

CompoundMolecular FormulaStructural Differences from this compound
Furoplocamioid A C₁₀H₁₄Br₂Cl₂O₂The side chain at C-6 is a -C(Br)(Cl)CH₂Br group instead of a -C(Cl)₂CH₂Br group.
Furoplocamioid B C₁₀H₁₄Br₂Cl₂O₂The side chain at C-6 is a -C(Br)(Cl)CH₂Cl group.
This compound C₁₀H₁₄BrCl₃O₂The side chain at C-6 is a -C(Cl)₂CH₂Br group.

These subtle variations in halogenation highlight the promiscuity of the halogenating enzymes in the biosynthetic pathway within Plocamium cartilagineum.

Chiroptical Methods (e.g., Electronic Circular Dichroism)

Relationship to Other Structurally Similar Marine Polyhalogenated Monoterpenes

The furoplocamioids share structural similarities with other families of marine natural products, which suggests a potential biosynthetic link or a convergent evolution of chemical defenses in different marine organisms.

A notable relationship exists with the pantofuranoids , which are monoterpenes isolated from the Antarctic red alga Pantoneura plocamioides. encyclopedia.pubpreprints.orgcsic.es Like the furoplocamioids, the pantofuranoids are built around a central tetrahydrofuran ring, indicating a possible common biogenetic origin involving the cyclization of an acyclic precursor. nih.govpreprints.org The discovery of these two distinct families of furanoid monoterpenes in different algal orders (Gigartinales for Plocamium and Ceramiales for Pantoneura) is a point of chemotaxonomic interest. encyclopedia.pubpreprints.org

Furthermore, the unusual chlorobromo vinyl functional group (-C(Cl)=CHBr) found in this compound is a feature it shares with other polyhalogenated monoterpenes isolated from Plocamium cartilagineum, such as prefuroplocamioid. researchgate.netmdpi.com This specific moiety is a testament to the complex and highly selective enzymatic machinery that these marine algae possess to incorporate multiple, different halogen atoms into a single molecule.

Biosynthetic Pathways and Halogenation Mechanisms of Furoplocamioid C

General Overview of Monoterpene Biosynthesis in Red Algae

Red algae (Rhodophyta) are prolific producers of a wide array of secondary metabolites, with halogenated monoterpenes being a characteristic feature of genera like Plocamium, Portieria, and Ochtodes. mdpi.com These compounds are synthesized for purposes such as chemical defense against herbivores. mdpi.com The fundamental building blocks for all terpenes, including monoterpenes, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP yields geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. mdpi.com

While GPP is the direct precursor, its trans-2,3-double bond restricts direct cyclization. Therefore, the formation of cyclic monoterpenes often requires an initial enzymatic isomerization of GPP to linalyl pyrophosphate (LPP). mdpi.com In red algae, acyclic monoterpenes such as myrcene (B1677589) and ocimene are considered key precursors for the vast diversity of cyclic and polyhalogenated derivatives. mdpi.com Specifically, species within the genus Plocamium are thought to utilize ocimene as the common starting point for their characteristic halogenated monoterpenes. mdpi.com The synthesis of the initial IPP and DMAPP units can occur via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The mevalonate (MVA) pathway, which starts from acetyl-CoA, is a well-established route for isoprenoid biosynthesis in many eukaryotes, including fungi and animals, and it operates in the cytosol. mdpi.comsci-hub.se However, its presence and contribution in red algae are inconsistent and appear to be lineage-specific. nih.govresearchgate.net

Phylogenomic studies have revealed that the MVA pathway has been lost on multiple independent occasions throughout the evolution of red algae. nih.gov Many species, including the unicellular Porphyridium purpureum and the seaweed Chondrus crispus, lack the genes for key enzymes of the MVA pathway and rely exclusively on the MEP pathway. nih.govoup.com In contrast, some red algal lineages have retained a functional MVA pathway. nih.gov For instance, a clear dichotomy has been observed in the red alga Cyanidium caldarium, where cytosolic sterols are synthesized via the MVA pathway, while isoprenoids located in the chloroplasts, such as phytol, are produced through the MEP pathway. nih.gov Similarly, transcriptomic analysis of Laurencia dendroidea suggests the simultaneous expression of genes for both the MVA and MEP pathways. mdpi.com This patchy distribution indicates that while the MVA pathway can contribute to isoprenoid pools in certain red algal species, it is not the primary or universal route for monoterpene precursor synthesis across the phylum. nih.govresearchgate.net

The methylerythritol phosphate (MEP) pathway is the predominant and more evolutionarily ancient route for IPP and DMAPP synthesis in red algae. oup.come-algae.org This pathway, which begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate, is typically located in the plastids of photosynthetic eukaryotes. nih.gove-algae.org

Genetic and genomic analyses have confirmed the presence of a complete set of MEP pathway genes in all examined red algal lineages, from extremophiles like Cyanidioschyzon merolae to mesophilic seaweeds. nih.govnih.govuq.edu.au The loss of the MVA pathway in many red algae underscores the essential role of the MEP pathway in supplying the necessary precursors for all terpenoid biosynthesis in these organisms. nih.govoup.com This reliance on the plastid-based MEP pathway for the synthesis of compounds that may be stored or modified elsewhere in the cell implies the existence of transport mechanisms to export IPP and/or DMAPP from the plastid to the cytosol. nih.gov Therefore, the carbon backbone of Furoplocamioid C, like most monoterpenes in Plocamium, originates from IPP and DMAPP produced primarily via the MEP pathway.

PathwayPrecursorsLocation in Algal CellPrevalence in Red Algae
Mevalonate (MVA) Pathway Acetyl-CoACytosolPatchy; lost in many lineages, retained in some. nih.govoup.com
Methylerythritol Phosphate (MEP) Pathway Pyruvate, Glyceraldehyde-3-PhosphatePlastidPredominant; present in all examined lineages. nih.govoup.come-algae.org

Contribution of the Mevalonate (MVA) Pathway

Enzymatic Basis of Halogenation in Marine Natural Products

The incorporation of halogen atoms (chlorine and bromine) is a defining characteristic of many marine natural products, including this compound. This process is not spontaneous but is catalyzed by a specific class of enzymes known as haloperoxidases, which are particularly abundant in marine algae. frontiersin.orgnih.gov

Haloperoxidases are enzymes that catalyze the oxidation of halides using hydrogen peroxide (H₂O₂) as the oxidant, thereby enabling the halogenation of organic substrates. frontiersin.org In marine algae, the most prominent of these are the vanadium-dependent haloperoxidases (V-HPOs), particularly vanadium-bromoperoxidases (V-BPOs). frontiersin.orgucsb.edu Red algae, in particular, are the richest source of bromoperoxidase activity. nih.gov

These enzymes are responsible for the biosynthesis of a vast array of the halogenated metabolites found in red algae. mdpi.comnih.gov The V-BPOs are robust enzymes, capable of oxidizing bromide (Br⁻) and, in many cases, chloride (Cl⁻) ions, which are abundant in seawater. mdpi.comfrontiersin.org The enzyme uses H₂O₂ to oxidize the halide (X⁻) to a reactive, electrophilic "X⁺" equivalent, often described as a hypohalous acid (HOX) or a related species. nih.govacs.org This highly reactive intermediate is the agent that carries out the halogenation of the terpene scaffold. nih.gov

The mechanism of halogen incorporation into acyclic monoterpene precursors like myrcene or ocimene is believed to be an electrophilic addition reaction. mdpi.com The process is often initiated by the attack of a bromonium ion (Br⁺) equivalent, generated by a V-BPO, on one of the double bonds of the precursor. mdpi.comucsb.edu

This initial electrophilic attack creates a carbocationic intermediate. This cation can then be quenched by another halide ion (e.g., Cl⁻) or can trigger a cascade of cyclizations. mdpi.com For instance, a bromonium ion-initiated cyclization of myrcene has been proposed to explain the formation of the ochtodane ring system found in some marine monoterpenes. mdpi.com In this model, the attack of Br⁺ on a terminal double bond initiates ring closure by subsequent attack of the resulting carbocation on another internal double bond. mdpi.com

The regio- and stereoselectivity of these reactions can be remarkable. digitellinc.com While some studies have suggested that the hypohalous intermediate may diffuse from the enzyme's active site to perform non-specific halogenation, more recent work has shown that V-BPOs from marine red algae can catalyze highly asymmetric bromination and cyclization reactions, indicating that the enzyme can exert significant control over the reaction's stereochemical outcome. nih.gov

Role of Haloperoxidases in Halogenated Terpene Formation

Proposed Biosynthetic Cascade Towards this compound

This compound belongs to a class of furanoid monoterpenes, indicating that its biosynthesis involves not only halogenation but also complex cyclization and ring-formation steps. mdpi.comnih.gov While the complete pathway has not been elucidated experimentally, a plausible biosynthetic cascade can be proposed based on known precursors and enzymatic capabilities in Plocamium.

The biosynthesis is thought to commence with an acyclic monoterpene, likely ocimene, which is derived from GPP. mdpi.com The process would proceed through a series of enzymatic steps:

Initial Halogenation: A vanadium-dependent haloperoxidase would catalyze the initial electrophilic halogenation of ocimene. This likely involves multiple, sequential halogenation steps to add both chlorine and bromine atoms at specific positions.

Formation of the Dihalovinyl Group: A key feature of furoplocamioids is an unusual chlorobromo vinyl functional group. mdpi.com The isolation of a potential acyclic precursor named prefuroplocamioid suggests that this 1,2-dihalo vinylic system is formed prior to the closure of the furan (B31954) ring. mdpi.com

Oxidative Cyclization: The formation of the central tetrahydrofuran (B95107) ring is the final key step. This is likely achieved through an intramolecular attack of a hydroxyl group onto an electrophilic center within the polyhalogenated acyclic precursor. This electrophilic center could be an epoxide or a double bond activated by a nearby halogen atom. The enzyme would guide the cyclization to form the five-membered oxolane ring with the specific stereochemistry observed in this compound.

Precursor Incorporation Studies in Plocamium Species

The biosynthesis of halogenated monoterpenes in marine red algae, particularly within the genus Plocamium, is a complex process originating from fundamental isoprenoid pathways. The universal precursor for all monoterpenes is geranyl pyrophosphate (GPP), which is formed from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov While GPP is the direct precursor for most acyclic monoterpenes, its direct cyclization is sterically hindered. mdpi.com

For the formation of the diverse array of halogenated monoterpenes found in Plocamium, GPP is first converted to an acyclic olefin. mdpi.com Studies suggest that for the genus Plocamium, the common precursor for these specialized metabolites is the acyclic monoterpene ocimene. mdpi.comvulcanchem.comnih.govmdpi.com This contrasts with other red algae genera like Portieria and Ochtodes, which are believed to utilize myrcene as the primary precursor for their halogenated monoterpenes. mdpi.comnih.govmdpi.com

Specific investigations into the biosynthesis of furanoid monoterpenes like this compound have led to the isolation of key intermediates from Plocamium cartilagineum. One such crucial compound identified is prefuroplocamioid. mdpi.com The structure of prefuroplocamioid, an acyclic polyhalogenated monoterpene, strongly suggests it is a direct precursor to the furoplocamioid family. mdpi.com Its discovery indicates that the formation of the distinctive 1,2-bromochloro vinyl group occurs before the enzymatic cyclization and ether linkage formation that creates the final tetrahydrofuran ring of this compound. mdpi.com This points to a stepwise pathway where the carbon skeleton is first elaborated and halogenated before the final heterocyclic ring closure.

Table 1: Proposed Precursors in the Biosynthesis of this compound

Precursor/IntermediateClassRole in PathwaySource Organism
Geranyl Pyrophosphate (GPP)Diphosphate EsterUniversal monoterpene precursorPlocamium species
OcimeneAcyclic MonoterpenePrimary olefinic substrate for halogenation in PlocamiumPlocamium species
PrefuroplocamioidAcyclic Polyhalogenated MonoterpeneDirect precursor to furoplocamioids, undergoes cyclizationPlocamium cartilagineum

Chemoenzymatic Investigations into Halogenated Monoterpene Production

The characteristic incorporation of bromine and chlorine into the monoterpene scaffold of this compound is an enzyme-catalyzed process. The key enzymes implicated in this transformation are haloperoxidases. mdpi.comvulcanchem.com In red algae like Plocamium, these are predominantly vanadium-dependent bromoperoxidases (V-BPOs), which are distinct from the heme-dependent haloperoxidases found in some other organisms. frontiersin.orgillinois.edu These enzymes catalyze the oxidation of halides using hydrogen peroxide as the oxidant, creating a highly reactive electrophilic halogenating species, such as hypobromous acid (HOBr) or the bromonium ion (Br+). frontiersin.orgmdpi.com

This enzyme-generated electrophile then attacks the electron-rich double bonds of the acyclic precursor, ocimene. mdpi.commdpi.com This can lead to a cascade of reactions, including substitution, addition, and the cyclization necessary to form the tetrahydrofuran ring of this compound. mdpi.commdpi.com The biosynthesis is critically dependent on the availability of enzyme co-factors. vulcanchem.comresearchgate.net For instance, studies on the red alga Ochtodes secundiramea demonstrated that the production of halogenated monoterpenes ceased when bromide and vanadate (B1173111) were removed from the culture medium, confirming their essential role as a substrate and a prosthetic group for the enzyme, respectively. researchgate.net

Chemoenzymatic investigations leverage this understanding to utilize isolated enzymes for synthetic purposes. mdpi.com This approach aims to replicate nature's efficiency in performing highly regio- and stereoselective halogenation reactions under mild, environmentally friendly conditions. biorxiv.orgnih.gov In a typical chemoenzymatic setup, a purified haloperoxidase is combined with the substrate (e.g., a monoterpene), a halide source (KCl, KBr), and an oxidant (H₂O₂) to produce specific halogenated products. nih.gov While the total chemoenzymatic synthesis of this compound has not been reported, studies on the halogenation of other monoterpenes and organic substrates using chloroperoxidases have demonstrated high conversion rates and selectivity, showcasing the potential of this methodology for producing complex molecules like this compound or its analogues. researchgate.netbiorxiv.org

Table 2: Enzymatic Components in Halogenated Monoterpene Synthesis

ComponentTypeFunctionRelevance to this compound
Vanadium Bromoperoxidase (V-BPO)MetalloenzymeCatalyzes the oxidation of bromide and chloride ionsThe primary enzyme type in red algae responsible for halogenating precursors. frontiersin.orgillinois.edu
Hydrogen Peroxide (H₂O₂)OxidantCo-substrate required by haloperoxidases to activate halide ions. frontiersin.orgActivates the V-BPO catalytic cycle. frontiersin.orgillinois.edu
Bromide (Br⁻) / Chloride (Cl⁻)Halide IonsSubstrates for the halogenation reaction. frontiersin.orgIncorporated into the final structure of this compound. acs.orgresearchgate.net
Vanadate (VO₄³⁻)Co-factorProsthetic group essential for V-BPO enzyme activity. illinois.eduresearchgate.netRequired for the function of the halogenating enzyme. researchgate.net

Biological Activities and Molecular Mechanisms of Furoplocamioid C

Antifeedant Activity Against Insect Pests

Furoplocamioid C has demonstrated significant antifeedant properties, deterring the feeding of several agricultural insect pests. This activity is crucial in the search for natural alternatives to synthetic pesticides.

Evaluation of Efficacy Against Agricultural Pests (Leptinotarsa decemlineata, Myzus persicae, Ropalosiphum padi)

Research has shown that this compound is an effective antifeedant against the Colorado potato beetle (Leptinotarsa decemlineata), the green peach aphid (Myzus persicae), and the bird cherry-oat aphid (Ropalosiphum padi). nih.govresearchgate.net In choice tests, the compound significantly deterred these pests from feeding. The efficacy of this compound is highlighted by its effective concentration (EC50) values, which indicate the concentration required to achieve 50% of the maximum antifeedant effect.

Interactive Table: Antifeedant Activity of this compound

Pest Species Scientific Name EC50 (nmol/cm²)
Colorado potato beetle Leptinotarsa decemlineata 19.1
Green peach aphid Myzus persicae 3.7
Bird cherry-oat aphid Ropalosiphum padi 1.6

These findings underscore the potential of this compound as a selective insect deterrent. nih.gov

Comparative Studies with Commercial Biopesticides

While direct comparative studies with specific commercial biopesticides are not extensively detailed in the available literature, the potent antifeedant activity of this compound suggests it could be a candidate for development as a biopesticide. Its natural origin from a marine alga presents an attractive profile for integrated pest management strategies. Further research is needed to benchmark its performance against existing commercial products.

Behavioral and Physiological Responses in Target Organisms

The antifeedant activity of this compound is a behavioral response where the insect is repelled from the treated food source. researchgate.net This deterrence is a key mechanism in protecting crops from pest damage. The specific physiological effects on the target insects following ingestion or contact are an area for further investigation.

Cytotoxic Activity against Cancer Cell Lines

Beyond its effects on insects, this compound has also been evaluated for its potential in cancer therapy, exhibiting selective cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net

Selective Inhibition Profiles against Various Tumor Cell Types

This compound, along with other halogenated monoterpenes from Plocamium cartilagineum, has been tested for its cytotoxic effects on a panel of tumor cell lines. researchgate.netznaturforsch.com These include murine colon adenocarcinoma (CT26), human colon adenocarcinoma (SW480), human cervical adenocarcinoma (HeLa), and human malignant melanoma (SkMel28). researchgate.netznaturforsch.com

The compound exhibited selective cytotoxicity, particularly against the murine colon adenocarcinoma cell line CT26. researchgate.netjocpr.com The inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, provides a measure of its potency.

Interactive Table: Cytotoxic Activity of this compound (IC50 in µM)

Cell Line Cancer Type IC50 (µM)
CT26 Murine Colon Adenocarcinoma 63
SW480 Human Colon Adenocarcinoma >262
HeLa Human Cervical Adenocarcinoma >262
SkMel28 Human Malignant Melanoma >262

The data indicates a selective effect of this compound against the CT26 cell line, with a significantly lower IC50 value compared to the other tested human cancer cell lines. researchgate.net

Investigations into Cellular Accumulation Patterns

Studies have demonstrated that this compound can accumulate within cancer cells. researchgate.netmdpi.com Analysis of cellular extracts after incubation with the compound confirmed its intracellular presence. researchgate.netmdpi.com This ability to enter the cell is a critical first step for a compound to exert a cytotoxic effect. The mechanisms of uptake and whether it is subject to efflux by multidrug resistance pumps are areas of ongoing research. researchgate.net

Modulatory Effects on Multidrug Resistance Mechanisms (e.g., P-glycoprotein)

This compound, a halogenated monoterpene isolated from the red alga Plocamium cartilagineum, has demonstrated selective cytotoxic effects against various tumor cell lines, some of which exhibit multidrug resistance (MDR) mechanisms. researchgate.netnih.govresearchgate.net One of the key mechanisms of MDR in cancer cells is the overexpression of transmembrane efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell, reducing their efficacy. nih.gov

Research has shown that this compound exhibits activity against cell lines known to overexpress P-glycoprotein. researchgate.net For instance, studies evaluated its effect on the human colon adenocarcinoma cell line SW480, which is characterized by the overexpression of the P-gp transmembrane protein. researchgate.netresearchgate.net The selective cytotoxicity of this compound against such cell lines suggests a potential to circumvent or modulate MDR mechanisms. nih.govresearchgate.net Further investigations into its interaction with resistant cells demonstrated that this compound, along with related compounds, accumulates within the cells. researchgate.netresearchgate.net This intracellular accumulation is significant because it indicates the compound is not immediately expelled by efflux pumps like P-gp, a common issue with many standard cancer drugs in resistant cells. researchgate.netnih.gov

The activity of this compound was evaluated in comparison to other halogenated monoterpenes and the insecticide lindane, due to structural similarities. researchgate.net this compound was among the compounds that showed selective cytotoxicity against colon and cervical adenocarcinoma cells while remaining non-toxic to non-tumor Chinese hamster ovary (CHO) cells at the same concentrations. researchgate.netresearchgate.net This selectivity points towards a specific mechanism of action against cancer cells, potentially related to MDR modulation.

Table 1: Cytotoxicity Data for this compound and Related Compounds

Compound Cell Line Cell Type Key Resistance Mechanism Cytotoxic Effect Source(s)
This compound SW480 Human Colon Adenocarcinoma P-glycoprotein overexpression Selective cytotoxicity researchgate.net, researchgate.net, nih.gov
This compound HeLa Human Cervical Adenocarcinoma Multidrug resistance Selective cytotoxicity researchgate.net, researchgate.net
This compound CT26 Murine Colon Adenocarcinoma Multidrug resistance Selective cytotoxicity researchgate.net

| This compound | CHO | Chinese Hamster Ovary | Non-tumor cell line | No cytotoxicity at anti-tumor doses | researchgate.net, researchgate.net |

Other Noteworthy Biological Activities (e.g., insecticidal, antiplasmodial)

Beyond its effects on cancer cells, this compound has been identified as a potent bioactive agent with significant insecticidal properties. mdpi.com It functions as a highly effective antifeedant and repellent against various insect species. mdpi.comnih.gov This activity is a characteristic of many halogenated monoterpenes derived from marine red algae of the genus Plocamium. researchgate.netmdpi.com

Specifically, this compound has demonstrated strong antifeedant effects against the Colorado potato beetle (Leptinotarsa decemlineata), the green peach aphid (Myzus persicae), and the bird cherry-oat aphid (Ropalosiphum padi). nih.govmdpi.com Notably, these insecticidal activities are achieved at low concentrations, and the compound shows low toxicity to mammalian cells and no phytotoxic effects, highlighting its potential as a selective biopesticide. nih.govmdpi.com

While many halogenated monoterpenes from red algae also exhibit antiplasmodial activity against strains of Plasmodium falciparum, the parasite responsible for malaria, specific data detailing this activity for this compound is less prominent in the literature. mdpi.com Research on related compounds has shown that structural features, such as a dichloromethyl group, can significantly enhance antiplasmodial effects. mdpi.com

Table 2: Insecticidal (Antifeedant) Activity of this compound

Target Pest Species Scientific Name Activity Type Effective Concentration (EC₅₀) Source(s)
Green Peach Aphid Myzus persicae Antifeedant 3.7 nmol/cm² nih.gov, mdpi.com
Bird Cherry-Oat Aphid Ropalosiphum padi Antifeedant 1.6 nmol/cm² nih.gov, mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound and related polyhalogenated monoterpenes are intrinsically linked to their unique chemical structures. Structure-activity relationship (SAR) studies help to elucidate which molecular features are responsible for their observed effects.

The degree and type of halogenation are critical determinants of the bioactivity of these marine natural products. researchgate.netmdpi.com Studies have shown that a higher number of halogen substituents generally leads to better cytotoxic and insecticidal activity. mdpi.com For instance, strong antifeedant activity was observed in monoterpenes with five halogen atoms, but this activity significantly decreased in compounds containing six halogens, suggesting an optimal level of halogenation. mdpi.com

The type of halogen also plays a crucial role. The substitution of a bromine atom tends to result in higher bioactivity compared to a chlorine atom at the same position. mdpi.com This observation is consistent across various biological assays for this class of compounds. The specific arrangement of these halogens on the monoterpene skeleton further modifies the feeding deterrent activity against different insect species. researchgate.net

This compound is distinguished by the presence of a polyhalogenated tetrahydrofuranyl (furanoid) ring, an unusual feature for monoterpenes. mdpi.comencyclopedia.pub Furoplocamioids A, B, and C were among the first monoterpenes discovered to possess this structural moiety. encyclopedia.pub The tetrahydrofuran (B95107) motif is found in a variety of marine natural products that exhibit promising biological activities, suggesting its importance for molecular recognition by biological targets. nih.govmdpi.comencyclopedia.pub The common structural framework among the furoplocamioids suggests they originate from the same biosynthetic precursor, underscoring the significance of the tetrahydrofuran core to their natural production and likely their function. researchgate.netmdpi.com

Stereochemistry is another critical factor that governs the biological activity of this compound. researchgate.net The specific three-dimensional arrangement of atoms and functional groups plays a significant role in how the molecule interacts with cellular targets. researchgate.net The relative stereochemistry of the furoplocamioids has been determined using spectroscopic methods and molecular mechanics calculations. mdpi.com Specifically, the relative stereochemistry at the C-7 position of Furoplocamioids A-C has been assigned, which is crucial for understanding how the molecule's shape influences its function. researchgate.net The explicit link between stereochemical features and biological potency confirms that the specific spatial configuration of this compound is essential for its selective effects. researchgate.net

Synthetic Methodologies and Chemical Modifications of Furoplocamioid C and Analogues

Challenges in the Total Synthesis of Polyhalogenated Furanoid Monoterpenes

The total synthesis of polyhalogenated monoterpenes, including furanoid structures like Furoplocamioid C, is a complex undertaking fraught with significant challenges. A primary hurdle is the stereocontrolled installation of multiple chiral centers, many of which are adorned with halogen atoms. nih.govcu.edu.eg The dense functionalization and potential for steric hindrance in these compact molecules require highly selective reactions to achieve the correct relative and absolute stereochemistry.

Furthermore, the regioselective and stereoselective introduction of various halogen atoms (chlorine and bromine) at specific positions on both the tetrahydrofuran (B95107) ring and the side chain is a non-trivial task. Many standard halogenation methods lack the required selectivity, leading to mixtures of isomers that are difficult to separate. The biogenesis of many Plocamium monoterpenes is not fully understood and cannot be easily replicated in a laboratory setting, meaning chemists cannot simply mimic a biosynthetic pathway. nih.gov Consequently, developing a synthetic route requires the invention of novel strategies and the careful orchestration of numerous steps. To date, no total synthesis of this compound has been reported in the scientific literature, underscoring the magnitude of these synthetic obstacles.

Strategies for the Stereoselective Construction of the Tetrahydrofuranyl Ring System

The substituted tetrahydrofuran (THF) core is a common motif in a vast number of bioactive natural products, and consequently, numerous methods for its stereoselective construction have been developed. nih.gov These strategies are central to any proposed synthesis of this compound.

Common approaches include:

Intramolecular SN2 Cyclization: This classical method involves the cyclization of a hydroxyl group onto a carbon bearing a good leaving group (like a halide or sulfonate) within the same molecule. nih.gov Success hinges on the pre-installation of the necessary stereocenters in the acyclic precursor.

Oxy-Michael Additions: Conjugate addition of an alcohol to an activated alkene can be an effective way to form the THF ring, often with good control over the resulting stereochemistry.

Alkene-based Cyclizations: Various methods utilize alkenes as precursors. Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step with high diastereoselectivity. organic-chemistry.org Another approach is the hydroformylation of dihydrofurans, which can install a substituent with specific stereochemistry. acs.org

Cycloaddition Reactions: 1,3-dipolar cycloadditions using carbonyl ylides can react with dipolarophiles like β-nitrostyrenes to generate highly substituted tetrahydrofurans, often with excellent diastereoselectivity. acs.orgrsc.org

Oxidative Cyclization: For furanoid monoterpenes related to this compound, such as the pantofuranoids, an enantioselective vanadium-catalyzed oxidative cyclization of a homoallylic alcohol has been successfully employed. encyclopedia.pub This method proved effective in forming a 2,4-cis-substituted THF ring, suggesting its potential applicability to a this compound synthesis. encyclopedia.pub

Summary of Selected Stereoselective THF Synthesis Strategies
StrategyKey ReactionStereochemical ControlReference
Intramolecular SN2 CyclizationNucleophilic attack of a hydroxyl group on an electrophilic carbon.Dependent on stereocenters in the acyclic precursor. nih.gov
Palladium-Catalyzed CyclizationReaction of γ-hydroxy alkenes with aryl/vinyl halides.High diastereoselectivity achievable through ligand control. organic-chemistry.org
Hayashi–Heck/HydroformylationTwo-step sequence involving Pd-catalyzed arylation and Rh-catalyzed hydroformylation.High enantio- and diastereoselectivity through chiral ligands. acs.org
1,3-Dipolar CycloadditionReaction of a carbonyl ylide with a dipolarophile.High diastereoselectivity due to concerted cycloaddition mechanism. acs.org
Vanadium-Catalyzed Oxidative CyclizationSequential resolution and oxidative cyclization of a racemic homoallylic alcohol.Chiral ligand on the vanadium catalyst directs enantioselectivity. encyclopedia.pub

Synthetic Approaches to Key Fragments of this compound

As there is no published total synthesis of this compound, there are no established synthetic routes to its key fragments. However, one can propose a logical disconnection strategy based on the methods described above. A plausible retrosynthetic analysis would disconnect the molecule into two main fragments: the polyhalogenated tetrahydrofuran core and the dihalovinyl side chain.

The tetrahydrofuran core itself could be disconnected to an acyclic precursor. A promising forward-thinking approach would involve a strategy similar to that used for (-)-pantofuranoid E, utilizing a vanadium-catalyzed oxidative cyclization to stereoselectively form the ring. encyclopedia.pub The synthesis of the required acyclic precursor would be a significant challenge in itself, demanding careful control to install the correct halogenation pattern and stereochemistry prior to the key cyclization step. The dihalovinyl side chain could potentially be installed via a Wittig-type olefination or a vinyl-metal coupling reaction onto an aldehyde precursor derived from the tetrahydrofuran core.

Development of this compound Derivatives and Analogues

Given the potent antifeedant bioactivity of this compound, the development of derivatives and analogues is a scientifically valuable goal. mdpi.com Such compounds are crucial for probing structure-function relationships and potentially identifying new leads for biopesticides with improved properties. While specific work on this compound derivatives is not yet public, research on related polyhalogenated monoterpenes provides a clear blueprint for how this could be achieved. mdpi.com

Semi-Synthetic Modifications for Enhanced Bioactivity

Semi-synthesis, which involves chemically modifying a natural product isolated from its source, is a powerful tool for generating analogues. This approach can be more efficient than total synthesis when the natural product is available in reasonable quantities. For this compound, potential semi-synthetic modifications could include:

Dehalogenation/Halogenation: Selective removal or addition of halogen atoms to probe their importance for bioactivity.

Side-Chain Modification: Altering the dihalovinyl group to other functionalities to test the impact of this unusual moiety.

Esterification/Etherification: If a related precursor with a free hydroxyl group, such as the potential biogenetic precursor prefuroplocamioid, could be isolated, it would open avenues for creating a variety of ester or ether derivatives. researchgate.net

These modifications would allow researchers to systematically map which parts of the molecule are essential for its potent antifeedant effects.

Exploration of Structure-Function Relationships Through Synthetic Analogues

Total synthesis offers the most flexibility for creating analogues with significant structural changes. A divergent synthetic strategy, where a common intermediate is used to generate a library of related compounds, is particularly effective. nih.govcu.edu.eg

A notable example is the enantioselective, divergent synthesis of several acyclic Plocamium monoterpenes. cu.edu.eg In that work, a chiral-pool precursor was used to create four different natural products and three synthetic analogues in just eight steps. nih.govcu.edu.eg These synthetic compounds were then evaluated for their cytotoxicity against a panel of tumor cell lines. The study revealed that while all compounds showed some level of selective activity, one of the synthetic, unnatural analogues proved to be the most potent against a colon carcinoma cell line. cu.edu.eg This demonstrates the power of creating synthetic analogues to not only understand structure-activity relationships (SAR) but also to discover compounds with potentially superior bioactivity compared to the natural products themselves. A similar synthetic campaign for this compound could be invaluable in optimizing its antifeedant properties. mdpi.com

Enantioselective Synthesis of Related Halogenated Monoterpenes

The development of enantioselective syntheses is a pinnacle of modern organic chemistry, and significant progress has been made in the context of halogenated monoterpenes from Plocamium. While a synthesis for this compound remains elusive, a highly successful and divergent enantioselective strategy has been developed for several acyclic members of this family. nih.govcu.edu.egnih.gov

This strategy employs D-glyceraldehyde acetonide, a readily available chiral-pool starting material, as a linchpin. nih.gov The key steps in this general sequence involve:

Stereocontrolled introduction of chlorine atoms.

Conversion of a dioxolane group into an aldehyde.

Stereoselective olefination to build the carbon skeleton.

This powerful approach has enabled the short, eight-step synthesis of four different naturally occurring acyclic Plocamium monoterpenes and three unnatural analogues, showcasing its broad applicability. nih.govcu.edu.eg Furthermore, the enantioselective total synthesis of the related furanoid monoterpene (−)-pantofuranoid E via a vanadium-catalyzed oxidative cyclization highlights that such stereocontrol is also achievable for cyclic systems. encyclopedia.pub These landmark syntheses provide both the tools and the inspiration for eventually tackling the formidable challenge of the enantioselective total synthesis of this compound.

Ecological and Chemoecological Significance of Furoplocamioid C

Role in Marine Algal Defense Mechanisms Against Herbivory and Fouling

Red algae, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to deter consumers and prevent the settlement of fouling organisms. Furoplocamioid C is a prominent component of this defense system.

Halogenated monoterpenes, including this compound, are synthesized by red algae primarily as a chemical defense against herbivores. mdpi.com The presence of these compounds in the algal tissues renders them unpalatable to many marine grazers. Research has demonstrated that extracts from Plocamium species containing these monoterpenes effectively deter feeding by various herbivores, such as amphipods. nih.govint-res.com For instance, this compound has been identified as a potent antifeedant against several insect species in laboratory assays, suggesting its broad-spectrum defensive capabilities. mdpi.comuva.es The effectiveness of these compounds as antifeedants is often related to the number and type of halogen atoms present in the molecule. mdpi.com

In addition to deterring mobile herbivores, this compound and related compounds also play a role in preventing biofouling—the undesirable accumulation of microorganisms, plants, algae, or small animals on submerged surfaces. It is postulated that halogenated compounds are utilized by seaweeds to inhibit the settlement and growth of fouling organisms, thereby reducing competition for space and resources. unam.edu.na This antifouling activity is crucial for the survival and photosynthetic efficiency of the algae.

Interspecies Chemical Communication and Allelopathy in Marine Ecosystems

The release of secondary metabolites like this compound into the marine environment facilitates a form of chemical communication between different species. This can manifest as allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms.

Macroalgae, including species that produce this compound, are known to release allelopathic compounds that can have deleterious effects on their neighbors. nih.govmdpi.comresearchgate.net These chemical signals can inhibit the settlement of larvae of competing invertebrates or the growth of other algae, thereby securing the producer's access to light and nutrients. Sesquiterpenes isolated from red algae, which are structurally related to monoterpenes, have been shown to act as allelopathic agents. mdpi.com While direct evidence specifically for this compound's role in allelopathy is still emerging, the known allelopathic nature of halogenated terpenes from red algae suggests its likely involvement in these interactions. nih.gov

The chemical cues released by Plocamium species can influence the behavior of other organisms in the ecosystem, creating a complex web of chemical interactions that shape the local community structure.

Evolutionary Aspects of Halogenated Metabolite Production in Marine Organisms

The production of a vast array of halogenated compounds, including this compound, by marine organisms, particularly red algae, is a product of a long evolutionary history. The ability to incorporate halogens (bromine and chlorine), which are abundant in seawater, into organic molecules is facilitated by enzymes like haloperoxidases, which are present in many red algae species. mdpi.com

The genus Plocamium is renowned for its production of diverse halogenated monoterpenes. nih.govresearchgate.net This chemical diversity is not uniform across all individuals or populations of a species. Studies have revealed significant variation in the secondary metabolite profiles among different individuals of Plocamium from the same geographic area. nih.gov This intraspecific chemical diversity, linked to genetic variation, suggests that these compounds are subject to evolutionary pressures. nih.gove-algae.org The functional relevance of this diversity is likely tied to deterring a wide range of herbivores and pathogens, each potentially adapted to specific chemical defenses. This creates a co-evolutionary "arms race," where the algae continuously evolve new chemical defenses in response to pressures from their consumers and competitors.

The structural novelty of compounds like this compound, with its unusual polyhalogenated furanoid ring, highlights the unique biosynthetic pathways that have evolved in marine environments. uva.espreprints.org These pathways often yield complex molecules with no counterparts in terrestrial ecosystems. researchgate.net

Ecological Context of this compound Production within the Genus Plocamium

The genus Plocamium is a prolific producer of halogenated monoterpenes, and the specific chemical profile, including the presence of this compound, can be characteristic of certain species or even populations. nih.govmdpi.com For example, this compound was first isolated from Plocamium cartilagineum. uva.espreprints.orgresearchgate.net However, the taxonomy of Plocamium is complex, with morphological similarities often masking underlying genetic and chemical diversity. e-algae.orgmdpi.com What was once considered a single species, P. cartilagineum, is now known to be a complex of multiple distinct species, which may explain the large number of different compounds reported from it. nih.gov

The production of these compounds is a key ecological strategy for Plocamium species, enabling them to thrive in competitive and predator-rich environments. int-res.comunam.edu.na The specific mixture of halogenated monoterpenes, including this compound, can be seen as a chemical signature that defines the alga's ecological niche and its interactions with the surrounding biological community. The sequestration of these potent chemical defenses by herbivores that are resistant to them is another layer of complexity in the ecological role of these compounds. int-res.com

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for Furoplocamioid C

Initial studies have highlighted the potent antifeedant effects of this compound against various agricultural pests, suggesting its potential as a biopesticide. nih.govmdpi.commdpi-res.com It has demonstrated significant activity against the Colorado potato beetle (Leptinotarsa decemlineata), the green peach aphid (Myzus persicae), and the bird cherry-oat aphid (Rhopalosiphum padi). nih.govmdpi.commdpi-res.com Furthermore, research has indicated its selective cytotoxic effects against several human tumor cell lines, including murine colon adenocarcinoma (CT26), human colon adenocarcinoma (SW480), human cervical adenocarcinoma (HeLa), and human malignant melanoma (SkMel28). jocpr.comresearchgate.neteverand.comsemanticscholar.orgcanterbury.ac.nznih.gov

Future research should aim to precisely identify the molecular targets through which this compound exerts these effects. Understanding the specific proteins, enzymes, or signaling pathways that the compound interacts with is crucial. This knowledge will not only elucidate its mechanism of action but also open doors for its application in other therapeutic areas. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover these novel biological targets.

Development of Advanced Synthetic Routes for Scalable Production

The natural abundance of this compound is often insufficient for extensive research and potential commercialization, a common challenge with marine natural products. mdpi.com While its initial isolation was from a natural source, relying solely on extraction from Plocamium cartilagineum is not a sustainable or scalable solution. Therefore, the development of efficient and scalable synthetic routes is a critical area of future research.

Initial synthetic efforts have been documented, but further advancements are needed to improve yield, reduce the number of steps, and utilize cost-effective starting materials. acs.org Exploring novel catalytic methods, flow chemistry, and stereoselective synthesis strategies could significantly enhance the efficiency of its production. A robust synthetic pathway is essential to provide a consistent and ample supply for in-depth biological evaluation and preclinical development.

Application of Computational Chemistry and Chemoinformatics for Lead Optimization

Computational tools offer a powerful approach to accelerate the drug discovery and development process for this compound. Quantum chemical calculations have already been used to investigate the electronic properties and stereochemical features that contribute to its cytotoxic activity. jocpr.com These studies have suggested that the LUMO-HOMO energy gap and dipole moment play important roles in its selective effects on cancer cells. jocpr.com

Future computational work should focus on structure-activity relationship (SAR) studies to identify the key structural motifs responsible for its bioactivity. By creating a library of virtual analogs and predicting their binding affinities to identified biological targets, researchers can prioritize the synthesis of more potent and selective derivatives. Chemoinformatics can also be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential off-target effects, guiding the design of optimized lead compounds with improved drug-like characteristics.

Exploration of Additional Bioactivities and Therapeutic Potentials

While the antifeedant and cytotoxic properties of this compound are established, its full therapeutic potential remains largely unexplored. nih.govjocpr.com The unique halogenated furanoid structure suggests that it may possess other valuable biological activities. ontosight.ai Marine environments are a rich source of compounds with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. ontosight.airesearchgate.net

Systematic screening of this compound against a broad range of biological assays is warranted. This could uncover novel therapeutic applications in areas such as infectious diseases, inflammatory disorders, or neurodegenerative diseases. For instance, many marine-derived terpenes exhibit promising activities as antibiotics or antikinetoplastid agents. mdpi.com Unveiling additional bioactivities would significantly broaden the translational prospects of this compound.

Sustainable Bioprospecting and Biotechnological Production Strategies

The discovery of this compound underscores the importance of marine bioprospecting. eolss.net Future efforts should focus on sustainable collection practices and the exploration of diverse marine ecosystems to discover novel analogs and related compounds. mdpi.com It is also crucial to investigate the biosynthetic pathways of these compounds within the source organisms. researchgate.netnih.gov

A particularly promising avenue for sustainable production is biotechnology. researchgate.netnih.govnih.gov If the gene cluster responsible for the biosynthesis of this compound in Plocamium cartilagineum can be identified, it could potentially be transferred to a microbial host, such as bacteria or yeast, for large-scale fermentation. nih.gov This approach, known as heterologous expression, offers a renewable and environmentally friendly method for producing the compound and its derivatives, overcoming the supply limitations of chemical synthesis and natural extraction. researchgate.netnih.gov

Q & A

Q. What are the standard methodologies for isolating Furoplocamioid C from natural sources, and how can researchers optimize extraction yields?

this compound is typically isolated from the red alga Plocamium cartilagineum using chromatographic techniques such as column chromatography and HPLC. Key steps include solvent extraction (e.g., methanol or dichloromethane), followed by fractionation guided by bioactivity assays or NMR profiling. To optimize yields, researchers should consider variables like solvent polarity, temperature, and algal collection seasonality, as these influence secondary metabolite production . Reproducibility requires strict adherence to documented protocols, including validation via spectral data (e.g., 1^1H/13^13C NMR, HRMS) .

Q. How should researchers design initial cytotoxicity assays for this compound, and what controls are essential?

Initial cytotoxicity testing often employs the MTT assay using cancer cell lines (e.g., HeLa or MCF-7). Key controls include:

  • Positive controls : Known cytotoxic agents like rotenone or γ-hexachlorocyclohexane (lindane) .
  • Negative controls : Cells treated with solvent-only (e.g., DMSO).
  • Dose-response curves : Test a concentration range (e.g., 1–100 μM) to determine IC50_{50}. Ensure cell viability is measured at consistent timepoints (e.g., 24–72 hours) and report results with standard deviations from triplicate experiments .

Q. What spectroscopic techniques are critical for characterizing this compound’s chemical structure?

Structural elucidation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify functional groups and carbon frameworks.
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation.
  • X-ray crystallography (if feasible): To resolve stereochemistry. Cross-referencing data with previously isolated analogs (e.g., prefuro-plocamioid) is essential to confirm novel structural features .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in:

  • Cell culture conditions : Differences in serum concentration, passage number, or incubation time.
  • Compound purity : Validate via HPLC (>95% purity) and check for degradation using stability studies.
  • Assay protocols : Standardize methods (e.g., MTT incubation duration). Meta-analyses of raw data from multiple studies, using tools like PRISMA guidelines, can identify confounding variables .

Q. What strategies are effective for elucidating this compound’s mechanism of action beyond cytotoxicity screening?

Advanced approaches include:

  • Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics to identify dysregulated pathways.
  • Molecular docking : Predict interactions with targets like tubulin or topoisomerases.
  • Kinase inhibition assays : Test activity against kinase panels (e.g., Eurofins KinaseProfiler). Pair these with functional assays (e.g., apoptosis markers like caspase-3 activation) to validate mechanistic hypotheses .

Q. How should researchers design experiments to compare this compound’s efficacy with synthetic analogs or combination therapies?

Use a factorial design to assess:

  • Single-agent vs. combination : Test synergism with chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis.
  • Structure-activity relationships (SAR) : Synthesize analogs with modified halogenation or furofuran rings and compare IC50_{50} values. Statistical analysis (e.g., ANOVA with post-hoc tests) is critical to confirm significance .

Methodological and Reporting Guidelines

Q. What are the best practices for presenting analytical data (e.g., NMR, HPLC) in publications?

  • Tables : Include chemical shifts (δδ in ppm), coupling constants (JJ in Hz), and HRMS data. Use Roman numerals for table labeling and footnotes for experimental conditions .
  • Figures : Provide chromatograms with baseline resolution and annotate peaks (e.g., “this compound, tR_R = 12.3 min”). Avoid overcrowding spectra; instead, include expanded regions in supplementary materials .

Q. How can researchers ensure reproducibility when documenting synthetic or isolation protocols?

  • Detailed Supplementary Information : Specify exact solvent ratios, gradient programs (for HPLC), and equipment models.
  • Deposit raw data : Use repositories like Zenodo or Figshare for NMR FID files and chromatograms.
  • Negative results : Report failed extraction attempts or inactive fractions to prevent redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.